Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-
Description
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3-(methoxymethyl)phenyl group at the N-position, a methyl group at the 4-position, and a piperazinyl moiety at the 3-position.
Properties
Molecular Formula |
C19H25N3O3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-4-methyl-3-piperazin-1-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25N3O3S/c1-15-6-7-18(13-19(15)22-10-8-20-9-11-22)26(23,24)21-17-5-3-4-16(12-17)14-25-2/h3-7,12-13,20-21H,8-11,14H2,1-2H3 |
InChI Key |
QSZKEUGVLSYSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with an amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- involves its interaction with specific molecular targets. For instance, it inhibits the enzyme carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the reduction of intraocular pressure in glaucoma patients and the inhibition of tumor growth in cancer therapy .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several analogs reported in the evidence, enabling comparisons based on substituent effects, physicochemical properties, and synthetic feasibility.
Structural Similarities and Differences
- Compounds (e.g., 17–23): These are benzamide derivatives with quinazolinyl and piperazine/morpholine substituents. Unlike the target benzenesulfonamide, they lack a sulfonamide group but share the 4-methylphenyl and piperazine motifs. For instance, Compound 19 (4-methyl-3-(2-(4-methylpiperazin-1-yl)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide) features a trifluoromethylphenyl group and a quinazoline-piperazine hybrid structure.
- Compound (CAS 497234-07-8): This benzenesulfonamide analog includes a chloroquinolinyl-aminopropyl-piperazine chain. Its extended alkyl-piperazine substituent likely increases molecular weight (516.1 g/mol) and lipophilicity compared to the target compound’s methoxymethylphenyl group.
- Example 53 : A fluorinated chromene-pyrazolopyrimidine-benzenesulfonamide hybrid with a higher molecular weight (589.1 g/mol). The fluorine atoms and chromene ring enhance electronic complexity and may influence pharmacokinetic properties like metabolic stability.
Functional Implications
- Piperazine Moieties : The piperazine group in the target compound and analogs (e.g., , Compound 19) enhances water solubility and provides a handle for modulating receptor binding. However, elongated alkyl chains (e.g., ) may reduce solubility despite increasing binding affinity.
- Sulfonamide vs.
- Electron-Withdrawing Groups : Fluorine atoms () and trifluoromethyl groups () enhance metabolic stability and lipophilicity, whereas the target compound’s methoxymethyl group may offer a balance between solubility and membrane permeability.
Research Findings and Gaps
- Synthetic Feasibility : The low yield (28%) of ’s Example 53 highlights challenges in synthesizing complex sulfonamide hybrids, suggesting that the target compound’s synthesis may require optimization of coupling reagents or purification methods.
- Biological Activity : While compounds were screened for cytotoxicity (purity >99%), the target compound’s biological profile remains uncharacterized. Piperazine-containing sulfonamides are often explored as kinase inhibitors or antimicrobial agents, warranting further study.
- Computational Predictions : Molecular weight and logP calculations for the target compound (estimated logP ~2.5) suggest moderate bioavailability, aligning with trends observed in and compounds.
Biological Activity
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a complex organic compound with notable biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, a methoxymethyl phenyl group, and a piperazine ring. Its molecular formula is with a molecular weight of approximately 375.5 g/mol. The unique combination of these functional groups contributes to its biological activity.
Biological Activities
Benzenesulfonamide derivatives are recognized for their diverse biological activities. The specific compound under review exhibits the following:
- Antimicrobial Activity : It has shown efficacy against various bacterial strains, making it a candidate for antimicrobial therapy. The presence of the piperazine moiety is often linked to such effects.
- Antidepressant and Anxiolytic Effects : Compounds with similar structures have been investigated for their potential in treating depression and anxiety disorders due to the piperazine ring's influence on neurotransmitter systems.
Research Findings
Recent studies have highlighted the biological activities of benzenesulfonamide derivatives:
- Antimicrobial Efficacy :
- Anti-inflammatory Properties :
-
Mechanism of Action :
- The mechanism often involves inhibition of carbonic anhydrases, enzymes crucial for various physiological processes . This inhibition can lead to therapeutic effects in conditions requiring modulation of fluid balance and respiration.
Data Table: Biological Activity Overview
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- | Structure | Antimicrobial, potential antidepressant | Unique methoxymethyl substitution |
| Derivative 1 | Similar structure | Antimicrobial | Varies widely based on substitutions |
| Derivative 2 | Similar structure | Anti-inflammatory | Enhanced efficacy due to specific substitutions |
Case Studies
- Study on Antimicrobial Activity :
- Study on Anti-inflammatory Effects :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
